

# Side-by-side comparison of different D-Histidine monohydrochloride suppliers

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Compound of Interest

Compound Name: D-Histidine monohydrochloride

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## A Researcher's Guide to Selecting a D-Histidine Monohydrochloride Supplier

For researchers, scientists, and professionals in drug development, the selection of a chemical supplier is a critical decision that can significantly impact experimental outcomes and product quality. **D-Histidine monohydrochloride**, an unnatural isomer of the amino acid histidine, is a key component in various research applications, including peptide synthesis. The purity and consistency of this raw material are paramount. This guide provides a framework for a side-by-side comparison of different **D-Histidine monohydrochloride** suppliers, complete with example data and detailed experimental protocols for in-house verification.

# Comparative Analysis of D-Histidine Monohydrochloride Suppliers

To ensure the reliability and reproducibility of research, it is essential to evaluate suppliers based on key quality attributes. The following table summarizes typical specifications for **D-Histidine monohydrochloride** from various suppliers. While the data presented here is illustrative, researchers should always refer to the specific Certificate of Analysis (CoA) for each batch.

Table 1: Side-by-Side Comparison of Supplier Specifications for **D-Histidine**Monohydrochloride



Parameter	Supplier A (Example)	Supplier B (Example)	Supplier C (Example)	Test Method
Purity (by TLC)	≥98.0%[1][2]	≥98.5%	≥99.0%	Thin-Layer Chromatography
Purity (by HPLC)	≥99.5%	≥99.8%	≥99.9%	High- Performance Liquid Chromatography
Optical Rotation	-9° to -11° (c=1 in 6N HCl)[2]	-9.5° to -10.5° (c=1 in 6N HCl)	-9.8° to -10.2° (c=1 in 6N HCl)	Polarimetry
Loss on Drying	≤0.5%	≤0.3%	≤0.2%	Gravimetric
Sulfated Ash	≤0.1%	≤0.05%	≤0.05%	Gravimetric
Heavy Metals	≤10 ppm	≤5 ppm	≤5 ppm	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Appearance	White to off-white powder[2]	White crystalline powder	White crystalline powder	Visual Inspection
Solubility	Freely soluble in water[3]	Freely soluble in water	Freely soluble in water	Visual Inspection

### **Experimental Protocols for Quality Verification**

Independent verification of supplier specifications is a crucial step in quality control. Below are detailed protocols for key analytical methods used to assess the purity and identity of **D-Histidine monohydrochloride**.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)



HPLC is a powerful technique for separating and quantifying the components of a mixture. This method can be used to determine the purity of **D-Histidine monohydrochloride** and identify any related impurities.

Objective: To determine the purity of **D-Histidine monohydrochloride** by HPLC with UV detection.

#### Materials:

- D-Histidine monohydrochloride sample
- · HPLC grade water
- HPLC grade acetonitrile (MeCN)
- Phosphoric acid or Formic acid (for MS compatibility)[4]
- · Reference standard of D-Histidine monohydrochloride
- HPLC system with a UV detector
- A suitable reversed-phase column (e.g., C18)[5]

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4] The exact ratio will depend on the column and system used.
- Standard Solution Preparation: Accurately weigh a known amount of **D-Histidine** monohydrochloride reference standard and dissolve it in the mobile phase to create a
   stock solution. Prepare a series of dilutions to generate a calibration curve.
- Sample Solution Preparation: Accurately weigh the **D-Histidine monohydrochloride** sample from the supplier and dissolve it in the mobile phase to a known concentration.
- Chromatographic Conditions:



Column: C18, 4.6 x 250 mm, 5 μm

 Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

Flow Rate: 1.0 mL/min[6]

Column Temperature: 25 °C

Detection Wavelength: 210 nm

Injection Volume: 10 μL

Analysis: Inject the standard and sample solutions into the HPLC system.

 Data Interpretation: Calculate the purity of the sample by comparing the peak area of the D-Histidine peak in the sample chromatogram to the calibration curve generated from the reference standard. Impurities will appear as separate peaks.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules. Both <sup>1</sup>H and <sup>13</sup>C NMR can be used to confirm the identity of **D-Histidine monohydrochloride**.

Objective: To confirm the chemical structure of **D-Histidine monohydrochloride** using <sup>1</sup>H NMR.

#### Materials:

- D-Histidine monohydrochloride sample
- Deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>)
- NMR spectrometer

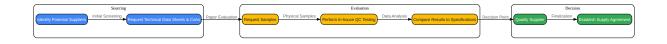
#### Procedure:



- Sample Preparation: Dissolve a small amount of the D-Histidine monohydrochloride sample in the chosen deuterated solvent in an NMR tube.
- NMR Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
- Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed peaks with a reference spectrum or theoretical values for **D-Histidine monohydrochloride**.
   [7][8] Key signals to look for include the protons on the imidazole ring and the alpha- and beta-protons of the amino acid backbone.

### **Supplier Evaluation Workflow**

The process of selecting a new supplier for a critical raw material like **D-Histidine monohydrochloride** should be systematic. The following diagram illustrates a logical workflow for this process.



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